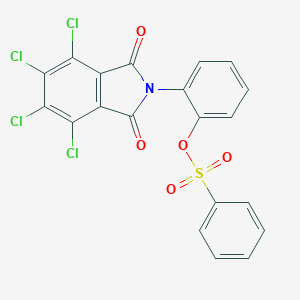
Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound with the molecular formula C23H25NO4 and a molecular weight of 379.46 g/mol . It is an ester derivative of benzoic acid and is characterized by the presence of an isoindoline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Octyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
Hydrolysis: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and octanol.
Reduction: Corresponding alcohol.
Substitution: Different ester derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Octyl 4-(1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoindoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid octyl ester
- 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid decyl ester
- 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]benzoic acid butyl ester
Uniqueness
Octyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific ester group, which imparts distinct physicochemical properties such as solubility and stability. This uniqueness makes it suitable for specific applications in drug delivery and material science .
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
octyl 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C23H25NO4/c1-2-3-4-5-6-9-16-28-23(27)17-12-14-18(15-13-17)24-21(25)19-10-7-8-11-20(19)22(24)26/h7-8,10-15H,2-6,9,16H2,1H3 |
InChI Key |
HAVYPZMXDKBTPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B340075.png)

![4-[4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B340078.png)


![2-(3-Nitrophenyl)-2-oxoethyl 3-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B340082.png)
![2-(2,4-Dimethylphenyl)-5-[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B340085.png)
![2-(2-Chlorophenyl)-5-[2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B340086.png)




